N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a structurally complex compound featuring three key moieties:
- Pyrrolidinylethyl chain: A five-membered nitrogen-containing heterocycle (pyrrolidine) that may improve pharmacokinetic properties, such as metabolic stability .
- 1,3-Dioxoisoindolin-2-yl acetamide: A phthalimide-derived moiety known for its role in polymer synthesis and biological activity (e.g., anti-inflammatory or kinase inhibition) .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-26(2)18-11-9-17(10-12-18)21(27-13-5-6-14-27)15-25-22(29)16-28-23(30)19-7-3-4-8-20(19)24(28)31/h3-4,7-12,21H,5-6,13-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWBRQBNBUVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound with significant biological activity. This compound is characterized by a unique structure that includes a pyrrolidine ring, a dimethylamino group, and an isoindolinone moiety. Understanding its biological properties can provide insights into its potential therapeutic applications.
- Chemical Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been noted for its potential in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a crucial role in several inflammatory diseases.
In Vivo Studies
Recent studies have demonstrated that related compounds can significantly reduce the release of pro-inflammatory cytokines such as IL-1β in experimental models. For instance, analogues of similar structures have shown promising results in reducing infarct size in myocardial ischemia-reperfusion models, indicating potential cardioprotective effects .
Table of Biological Activities
Case Studies and Research Findings
- Inflammatory Disease Models :
-
Cardiac Function Protection :
- A study focused on the protective effects of similar compounds during ischemic events indicated that treatment with these agents significantly limited myocardial damage when administered prior to ischemic episodes. The mechanism appears to involve modulation of inflammatory responses and direct cardiomyocyte protection .
- Neurodegenerative Disorders :
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide":
Scientific Research Applications
Compounds containing dimethylamino, pyrrolidine, and ethoxyphenyl groups have applications in chemistry, biology, medicine, and industry. They are used as building blocks for synthesizing complex molecules, biochemical probes, and in the development of new materials and chemical processes. These compounds are also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Similar Compounds
- Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring share similar structural features and biological activities.
- Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Anticancer Activity of Pyrazolo-Pyridine Derivatives
Some pyrazolo-pyridine derivatives have demonstrated anticancer effects on various cancer cell lines, inducing cell cycle arrest and apoptosis . For example, compounds St.4 and St.5 have shown significant cytotoxicity against HeLa, MCF-7, and HCT116 cell lines, with St.4 causing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . These compounds also exhibit inhibitory activity against CDK2 and CDK9 .
Other compounds, such as St.6 and St.7, have shown potent activities against CKD2/Cyclin A, while St.8 has demonstrated activities against various cancer cell lines and CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis . Pyrazole carboxamides like St.9 and St.10 have exhibited antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against HDAC2, leading to cell cycle arrest in the G2/M phase and apoptosis .
Thiazolidinone Analogs
Thiazolidinone analogs, such as St.21 and St.22, have demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
Pyrido-Pyrimidines and Pyrrolo-Pyrimidines
Comparison with Similar Compounds
Key Differences :
- Unlike thiazole-linked analogs , the absence of a sulfur-containing heterocycle may reduce metabolic liabilities.
Pyrrolidine-Containing Acetamides
Key Differences :
- The dimethylamino group in the target compound may offer improved electronic effects compared to diethylamino or unmodified pyrrolidinyl groups .
- Safety profiles vary significantly; the target compound’s hazards remain uncharacterized but could mirror pyrrolidine-related irritancy .
Medicinal Chemistry Analogs
Key Differences :
- The target compound lacks the chromenone or pyrimidine cores seen in kinase inhibitors , but its dimethylamino-phenyl group may facilitate DNA intercalation or receptor binding .
- Compared to nitro-substituted maleimides , the dimethylamino group could reduce electrophilicity, altering reactivity in polymer synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-ethylamine backbone and subsequent coupling with the 1,3-dioxoisoindolinylacetamide moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, as demonstrated for analogous acetamide derivatives .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from solvents like ethanol or methanol to achieve >95% purity .
- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (DMSO-d₆ or CDCl₃) to confirm structural integrity and absence of unreacted intermediates .
Advanced: How can computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., orexin-1 or kinase targets) based on the compound’s dimethylamino and pyrrolidine groups, which may act as hydrogen bond donors/acceptors .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating dimethylamino vs. electron-withdrawing dioxoisoindolinyl groups) with activity data from analogs to predict potency .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on π-π stacking between the aromatic isoindolinyl core and hydrophobic receptor pockets .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., pyrrolidine NH at δ 2.5–3.5 ppm, dimethylamino singlet at δ 2.8–3.0 ppm) and carbonyl carbons (isoindolinyl C=O at δ 165–170 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <5 ppm error .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
- Pharmacokinetic profiling : Assess solubility (shake-flask method in PBS) and metabolic stability (liver microsomes) to identify poor bioavailability masking in vivo efficacy .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., N-demethylation of dimethylamino group) that may alter activity .
- Dose-response refinement : Employ Hill slope analysis in cell-based assays (e.g., IC₅₀ shifts) to reconcile potency discrepancies with in vivo dosing regimens .
Basic: What experimental design principles apply to pharmacological evaluation?
Answer:
- In vitro assays : Use randomized block designs with positive controls (e.g., cisplatin for cytotoxicity) and triplicate replicates to minimize plate-edge effects .
- Cell lines : Select relevant models (e.g., HEK-293 for GPCR binding, MCF-7 for anticancer screening) and normalize data to vehicle-treated controls .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare treatment groups, accounting for batch-to-batch variability .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated isomers in receptor-binding assays to identify active conformers .
- X-ray crystallography : Solve the crystal structure to correlate absolute configuration (R/S) with activity, noting hydrogen-bonding motifs (e.g., amide-pyrrolidine interactions) .
- Circular dichroism (CD) : Monitor conformational changes in solution under physiological pH to assess stability of bioactive stereoisomers .
Basic: What are the stability considerations for long-term storage?
Answer:
- Thermal stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the acetamide bond) .
- Light sensitivity : Store in amber vials under inert gas (N₂) if UV-Vis spectra indicate photooxidation of the isoindolinyl moiety .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (5% trehalose) to prevent aggregation .
Advanced: What strategies optimize selectivity against off-target receptors?
Answer:
- Fragment-based design : Replace the pyrrolidine group with azetidine or piperidine to reduce affinity for adrenergic receptors while retaining target (e.g., orexin-1) binding .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase inhibition and guide structural modifications .
- Allosteric modulation : Introduce bulky substituents (e.g., 4-methylphenyl) to the isoindolinyl ring to sterically hinder non-specific interactions .
Basic: How are solubility and permeability assessed during lead optimization?
Answer:
- Solubility : Use the shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention time (C18 column) .
- Permeability : Conduct parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers, comparing to metoprolol (high permeability control) .
- Salt formation : Improve aqueous solubility by preparing hydrochloride salts of the tertiary amine (dimethylamino group) .
Advanced: Can this compound serve as a precursor for PROTACs or other bifunctional molecules?
Answer:
- PROTAC design : Functionalize the pyrrolidine nitrogen with E3 ligase ligands (e.g., VHL or CRBN binders) via PEG linkers to enable targeted protein degradation .
- Click chemistry : Introduce alkyne handles to the acetamide side chain for copper-catalyzed azide-alkyne cycloaddition with payloads (e.g., fluorescent tags) .
- In vivo validation : Test PROTAC efficacy in xenograft models, monitoring tumor volume reduction and proteasome activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
